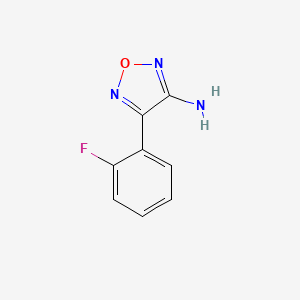

4-(2-Fluorphenyl)-1,2,5-oxadiazol-3-amin

Übersicht

Beschreibung

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves using techniques such as X-ray crystallography or NMR spectroscopy to determine the physical arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

4-(2-Fluorphenyl)-1,2,5-oxadiazol-3-amin: hat sich im Bereich der Onkologie als vielversprechend erwiesen. Verbindungen mit dieser Struktur wurden synthetisiert und auf ihre Wirksamkeit gegen menschliche Tumorzellen untersucht. Sie zeigen eine antimitotische Aktivität, die entscheidend ist, um die Proliferation von Krebszellen zu stoppen . Die Fähigkeit, das Zellwachstum zu hemmen, macht diese Verbindung zu einem potenziellen Kandidaten für die Weiterentwicklung zu Antitumormedikamenten.

Antibakterielle Eigenschaften

Untersuchungen zeigen, dass Derivate dieser Verbindung signifikante antibakterielle Eigenschaften besitzen. Sie wurden synthetisiert und gegen verschiedene Bakterien- und Pilzstämme getestet und zeigen Potenzial als Behandlung für Infektionen, die durch Krankheitserreger wie A. baumannii verursacht werden. Dies eröffnet Möglichkeiten für neue Antibiotika, insbesondere in einer Zeit zunehmender Antibiotikaresistenz.

Antivirene Anwendungen

Die Struktur von This compound ist antiviral wirksam. Benzamid-basierte Derivate mit ähnlichen Strukturen waren gegen das H5N1-Influenzavirus wirksam, was darauf hindeutet, dass diese Verbindung modifiziert werden könnte, um antivirale Therapeutika zu entwickeln .

Pharmakokinetische Vorhersage

In der Pharmakologie sind die arzneimittelähnlichen Eigenschaften von Verbindungen entscheidend. Diese Verbindung wurde mit SwissAdme auf ihre pharmakokinetischen Parameter hin untersucht und zeigt zufriedenstellende arzneimittelähnliche Eigenschaften . Dies bedeutet, dass sie das Potenzial hat, effektiv resorbiert, verteilt, metabolisiert und ausgeschieden zu werden, was für jedes Therapeutikum unerlässlich ist.

Organische Synthese

In der organischen Synthese kann This compound ein wertvolles Zwischenprodukt sein. Es kann zur Synthese verschiedener heterocyclischer Verbindungen verwendet werden, die grundlegende Strukturen in vielen Medikamenten und biologisch aktiven Molekülen sind . Seine Rolle bei der Erleichterung komplexer chemischer Reaktionen macht es zu einem wichtigen Werkzeug für Chemiker.

Materialwissenschaften

Die Derivate der Verbindung finden Anwendung in den Materialwissenschaften, insbesondere bei der Entwicklung von Hochleistungspolymeren wie Polysulfonen . Diese Polymere werden in verschiedenen Industrien aufgrund ihrer thermischen Beständigkeit und Festigkeit über einen weiten Temperaturbereich eingesetzt, wodurch sie sich für High-Tech-Anwendungen eignen.

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit ents, with more selectivity towards ent2 than ent1 . This inhibition could potentially alter the transport of nucleosides across cell membranes, affecting various cellular processes.

Biochemical Pathways

Compounds with similar structures have been found to affect various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase, which contribute to cancer cell proliferation .

Pharmacokinetics

Similar compounds have been studied, and their pharmacokinetic properties have been found to be influenced by factors such as molecular structure and the presence of functional groups .

Result of Action

Similar compounds have been found to exhibit anti-cancer properties by inhibiting the proliferation of cancer cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2, inhibiting their function in a concentration-dependent manner . This interaction is non-competitive and irreversible, reducing the maximum velocity (Vmax) of nucleoside transport without affecting the Michaelis constant (Km) .

Cellular Effects

The effects of 4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the transport of nucleosides such as uridine and adenosine through ENT1 and ENT2, thereby affecting nucleotide synthesis and adenosine-related functions . This inhibition can lead to alterations in cell signaling pathways and gene expression, ultimately impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, 4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine exerts its effects through specific binding interactions with biomolecules. It binds to equilibrative nucleoside transporters, inhibiting their function by reducing the Vmax of nucleoside transport . This inhibition is non-competitive and irreversible, indicating that the compound forms a stable complex with the transporters, preventing their normal function. Additionally, the presence of a halogen substitute in the fluorophenyl moiety is essential for its inhibitory effects .

Temporal Effects in Laboratory Settings

The stability and degradation of 4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory effects on nucleoside transport over time

Dosage Effects in Animal Models

The effects of 4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits nucleoside transport without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential disruptions in cellular metabolism and function . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the metabolic flux and levels of metabolites, particularly those related to nucleoside transport and metabolism . The compound’s interaction with equilibrative nucleoside transporters plays a significant role in its metabolic effects, altering the availability and utilization of nucleosides within cells .

Transport and Distribution

The transport and distribution of 4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound interacts with equilibrative nucleoside transporters, influencing its localization and accumulation within cells . This interaction affects the compound’s distribution and availability, ultimately impacting its biochemical and cellular effects.

Subcellular Localization

The subcellular localization of 4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine is crucial for understanding its activity and function. The compound is directed to specific compartments or organelles within cells, where it exerts its inhibitory effects on nucleoside transport . Targeting signals and post-translational modifications may play a role in directing the compound to its site of action, ensuring its effective interaction with equilibrative nucleoside transporters .

Eigenschaften

IUPAC Name |

4-(2-fluorophenyl)-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O/c9-6-4-2-1-3-5(6)7-8(10)12-13-11-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYRTZDRTVDTOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NON=C2N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21742-05-2 | |

| Record name | 4-(2-fluorophenyl)-1,2,5-oxadiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

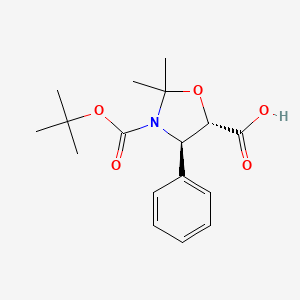

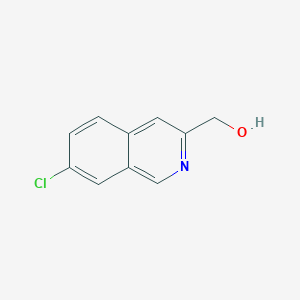

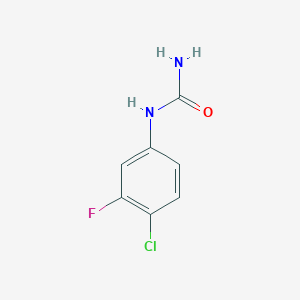

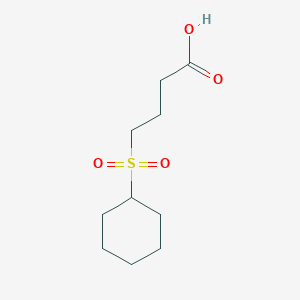

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

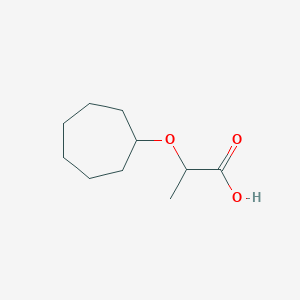

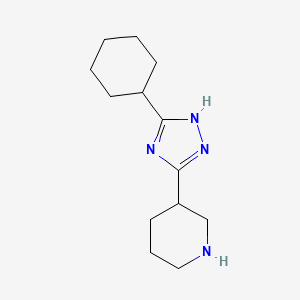

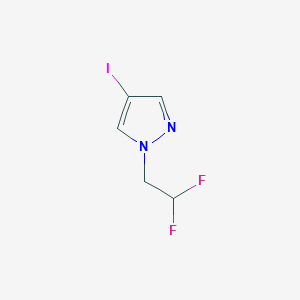

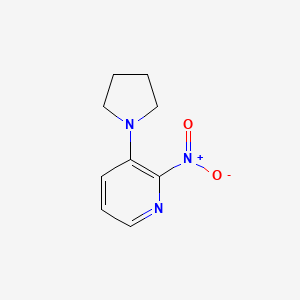

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B1453578.png)

![1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B1453596.png)